1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOUVZMVOJWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H18ClN3O2S
- Molecular Weight : 343.84 g/mol
- IUPAC Name : 1-(5-chlorothiophen-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed based on current research:
Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with proteases, leading to significant inhibition of their activity. This inhibition can disrupt cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
Receptor Modulation
The imidazole moiety in the compound suggests potential interactions with histamine receptors and other G-protein coupled receptors (GPCRs). Such interactions could modulate neurotransmitter release and influence various physiological responses, including pain perception and inflammation .
Biological Activity Data
A summary of biological activities observed for this compound is presented in the table below:
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Activity
- Antimicrobial Properties
- Neuropharmacological Effects
Scientific Research Applications
Molecular Formula
- C : 14
- H : 17
- Cl : 1
- N : 4
- O : 1
- S : 1
Structural Characteristics
The compound features a piperazine core substituted with a 5-chlorothiophene-2-carbonyl group and an imidazole moiety, which are critical for its biological activity.
Synthesis of Rivaroxaban
One of the primary applications of this compound is as an intermediate in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant. The synthesis involves several steps:
- Formation of Intermediates : The reaction of 5-chlorothiophene-2-carboxylic acid with various amines leads to the formation of key intermediates used in the production of Rivaroxaban .
- Catalytic Processes : The use of catalysts such as triphenylphosphine and imidazole facilitates the formation of iodine derivatives, which are crucial for subsequent reactions .
Chemical Reactions Involved
The compound undergoes various reactions, including:
- Acylation : The introduction of acyl groups to enhance reactivity.
- Halogenation : The incorporation of halogens to increase biological activity.
Anticoagulant Activity
Research indicates that compounds derived from this structure exhibit anticoagulant properties by inhibiting Factor Xa, which plays a central role in the coagulation cascade. This inhibition prevents thrombus formation, making it valuable in treating conditions like deep vein thrombosis and pulmonary embolism .
Case Studies and Research Findings
Several studies have documented the efficacy of Rivaroxaban and its intermediates:
- A study published in The Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various imidazole derivatives, noting their enhanced anticoagulant activity compared to traditional therapies .
- Another research article emphasized the importance of structural modifications on pharmacokinetics and bioavailability, demonstrating that modifications to the thiophene ring can lead to significant improvements in drug efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Piperazine Core
The pharmacological profile of piperazine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:
Preparation Methods
Alkylation of Piperazine with 2-(1H-Imidazol-1-yl)ethyl Halides
Piperazine undergoes nucleophilic alkylation using 2-(1H-imidazol-1-yl)ethyl bromide or chloride under basic conditions. This method typically employs potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at reflux (80–100°C).
Reaction Conditions :
Characterization :
-
¹H NMR (DMSO-d₆): δ 7.52 (s, 1H, imidazole C2-H), 6.89 (s, 1H, imidazole C4-H), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 2.73–2.68 (m, 4H, piperazine NCH₂), 2.51–2.47 (m, 4H, piperazine NCH₂).
Reductive Amination for Ethylimidazole-Piperazine Linkage
An alternative approach involves reductive amination between piperazine and 2-(1H-imidazol-1-yl)acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. This method avoids harsh alkylation conditions and improves regioselectivity.
Optimized Protocol :
-
Reactants : Piperazine (1.0 equiv), 2-(1H-imidazol-1-yl)acetaldehyde (1.1 equiv)
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Reducing Agent : NaBH₃CN (1.5 equiv)
-
Solvent : MeOH, rt, 24 h
Preparation of 5-Chlorothiophene-2-carbonyl Chloride
Chlorination of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride intermediate. Subsequent chlorination at the 5-position is achieved using N-chlorosuccinimide (NBS) in the presence of a Lewis acid catalyst.
Stepwise Procedure :
-
Acyl Chloride Formation :
-
Electrophilic Chlorination :
Analytical Data :
Coupling of Subunits: Amide Bond Formation
Schotten-Baumann Reaction
The acyl chloride reacts with 4-[2-(1H-imidazol-1-yl)ethyl]piperazine in a biphasic system (water/dichloromethane) with sodium hydroxide as the base.
Procedure :
Carbodiimide-Mediated Coupling
For higher selectivity, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (HOSu) activates the carboxylic acid derivative of 5-chlorothiophene-2-carboxylic acid.
Optimized Parameters :
-
Coupling Agent : EDCI (1.5 equiv), HOSu (1.5 equiv)
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Solvent : DMF, rt, 24 h
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Yield : 85%
Purification and Characterization
Recrystallization and Chromatography
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, thiophene C3-H), 7.61 (s, 1H, imidazole C2-H), 4.32 (t, J = 6.4 Hz, 2H, NCH₂), 3.82–3.75 (m, 4H, piperazine), 2.68–2.62 (m, 4H, piperazine).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|
| Schotten-Baumann | Aqueous/organic, 0°C→rt | 70 | 95 | Scalability, low cost |
| EDCI/HOSu Coupling | DMF, rt, 24 h | 85 | 98 | High selectivity, mild conditions |
| Reductive Amination | MeOH, rt, 24 h | 65 | 90 | Avoids alkylation side reactions |
Challenges and Optimization Strategies
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Regioselectivity in Piperazine Alkylation : Competing N-alkylation at both piperazine nitrogens necessitates controlled stoichiometry (amine:alkylating agent = 1:1).
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Stability of 5-Chlorothiophene-2-carbonyl Chloride : Storage under inert atmosphere (Argon) at −20°C prevents hydrolysis.
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Byproduct Formation : Unreacted imidazole-ethyl intermediates are removed via acidic washes (1M HCl) .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine?
Methodological Answer:
The synthesis of this compound can be approached via sequential coupling reactions. First, the 5-chlorothiophene-2-carbonyl chloride can be reacted with the piperazine core under Schotten-Baumann conditions (e.g., in dichloromethane with a base like triethylamine). The imidazole-ethyl side chain can be introduced via nucleophilic substitution or Mitsunobu reaction using 2-(1H-imidazol-1-yl)ethanol. Key steps include:
- Thiophene coupling : Use 5-chlorothiophene-2-carbonyl chloride and 4-substituted piperazine in anhydrous THF at 40–50°C for 2–4 hours .
- Imidazole-ethyl introduction : React 1-(2-chloroethyl)imidazole with the intermediate piperazine-thiophene derivative in the presence of K₂CO₃ in DMF at 80°C .
- Purification : Utilize reversed-phase column chromatography (acetonitrile/water with 0.1% TFA) to isolate the final product .
Characterization : Validate via ¹H/¹³C NMR (e.g., imidazole protons at δ 7.20–9.71 ppm, thiophene protons at δ 6.70–8.18 ppm) and HRMS (expected [M+H]⁺ ~400–450 Da) .
Advanced: How do the thiophene and imidazole moieties influence the compound’s interaction with enzyme targets?
Methodological Answer:
The thiophene and imidazole groups confer distinct electronic and steric properties:
- Thiophene : The electron-withdrawing chlorine enhances electrophilicity, potentially facilitating covalent interactions with catalytic residues (e.g., in kinases or GPCRs).
- Imidazole : Acts as a hydrogen-bond donor/acceptor, mimicking histidine residues in enzyme active sites.
Experimental Design : - Perform molecular docking (e.g., AutoDock Vina) against targets like phosphoglycerate dehydrogenase (PHGDH) or cytochrome P450 isoforms .
- Conduct SAR studies : Synthesize analogs with halogen substitutions (e.g., Br, F) on thiophene or methyl/ethyl groups on imidazole to assess potency shifts .
- Validate via enzyme inhibition assays (IC₅₀ determination) and compare with control compounds lacking these moieties .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify imidazole protons (δ 7.0–9.7 ppm as singlets) and piperazine methylene signals (δ 3.0–4.1 ppm as multiplets) .
- ¹³C NMR : Confirm carbonyl (C=O) peaks at ~165–175 ppm and aromatic carbons (thiophene/imine) at 110–150 ppm .
- HRMS : Use ESI+ mode to verify molecular ion ([M+H]⁺) with <5 ppm mass error .
- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹) and C-Cl bonds (550–650 cm⁻¹) .
Advanced: Can computational modeling predict this compound’s pharmacokinetic properties?
Methodological Answer:
Yes, use in silico tools to estimate:
- Lipophilicity (LogP) : SwissADME predicts LogP ~2.5–3.5, suggesting moderate membrane permeability.
- Solubility : QikProp estimates water solubility <10 µM, indicating potential formulation challenges .
- BBB Penetration : The imidazole moiety may enhance CNS uptake due to hydrogen-bonding capacity.
- Metabolic Stability : Predict cytochrome P450 interactions (e.g., CYP3A4 inhibition) using Schrödinger’s QikProp .
Validation : Compare computational results with experimental data from hepatic microsome assays.
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2 hazard) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (P261 precaution) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with inert materials (e.g., vermiculite) .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How can structural modifications improve this compound’s bioavailability?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the piperazine ring or replace chlorothiophene with a pyridyl group .
- Metabolic Stability : Replace labile esters with amides or fluorinate vulnerable positions to block oxidative metabolism .
- Permeability : Reduce molecular weight (<500 Da) by truncating the imidazole-ethyl chain or using prodrug strategies .
Validation : Use Caco-2 cell assays for permeability and hepatocyte stability tests to quantify metabolic half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
